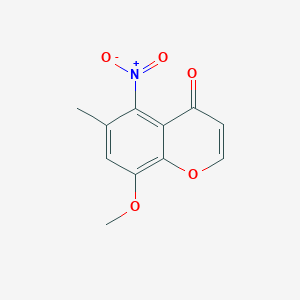![molecular formula C23H20F3NO3 B300380 4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300380.png)
4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzyloxy)-3-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, commonly known as BTEB, is a synthetic compound with potential applications in scientific research. It belongs to the class of benzamide derivatives, which are known for their diverse biological activities.
科学研究应用
BTEB has been shown to exhibit potent inhibitory activity against human carboxylesterase 1 (hCE1), an enzyme involved in the metabolism of a wide range of drugs. This makes BTEB a potential tool for studying the role of hCE1 in drug metabolism and drug-drug interactions. Additionally, BTEB has been shown to inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent.
作用机制
The mechanism of action of BTEB involves its binding to the active site of hCE1, thereby inhibiting its enzymatic activity. This results in altered drug metabolism and potential drug-drug interactions. In cancer cells, BTEB has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of key signaling pathways.
Biochemical and physiological effects:
BTEB has been shown to exhibit high selectivity towards hCE1, with minimal inhibitory activity against other carboxylesterases. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and low clearance rates. In cancer cells, BTEB has been shown to induce DNA damage and oxidative stress, leading to cell death.
实验室实验的优点和局限性
One advantage of using BTEB in lab experiments is its high selectivity towards hCE1, which allows for specific inhibition of this enzyme without affecting other metabolic pathways. Additionally, BTEB has good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation of using BTEB is its potential off-target effects, which may complicate the interpretation of results.
未来方向
For BTEB research include investigating its potential as an anticancer agent, exploring its effects on drug metabolism and drug-drug interactions, and optimizing its pharmacokinetic properties for clinical use. Additionally, further studies are needed to investigate the safety and toxicity of BTEB in vivo, as well as its potential for drug interactions with commonly used medications.
合成方法
BTEB can be synthesized using a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with benzyl alcohol, followed by reduction of the resulting nitro compound to an amine. The amine is then reacted with 2-(trifluoromethyl)aniline and ethyl chloroformate to obtain BTEB in high yield and purity.
属性
分子式 |
C23H20F3NO3 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
3-ethoxy-4-phenylmethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H20F3NO3/c1-2-29-21-14-17(12-13-20(21)30-15-16-8-4-3-5-9-16)22(28)27-19-11-7-6-10-18(19)23(24,25)26/h3-14H,2,15H2,1H3,(H,27,28) |
InChI 键 |
BSHICHSMPWUXJW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)





![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
